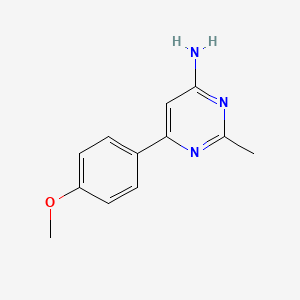

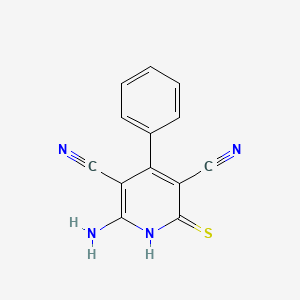

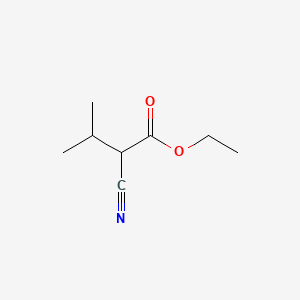

2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile

Übersicht

Beschreibung

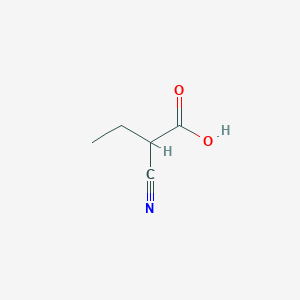

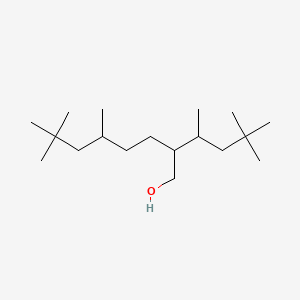

2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile, abbreviated as 2APS, is an organic compound with a unique structure and properties. It is a heterocyclic compound, which means that it contains a ring of two or more different atoms, in this case nitrogen and sulfur. 2APS is of interest to scientists because of its potential applications in various fields, such as organic synthesis, medicinal chemistry, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-Amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile derivatives have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic environments. Research has shown that these compounds act as mixed-type inhibitors, primarily cathodic, and adhere to Langmuir's adsorption isotherm, forming protective films on the metal surface to prevent corrosion. The effectiveness of these inhibitors has been corroborated through various analytical techniques, including gravimetric, electrochemical impedance spectroscopy, potentiodynamic polarization, and quantum chemical studies, along with microscopic analyses like SEM and EDX (Ansari, Quraishi, & Singh, 2015). Another study supports these findings, emphasizing the compounds' high inhibition efficiency and the role of temperature on their performance (Sudheer & Quraishi, 2014).

Synthesis and Medicinal Applications

These compounds are also central to the synthesis of a wide array of pyridine derivatives through multicomponent reactions, offering a versatile scaffold for developing novel pharmaceuticals and materials. For instance, solvent-free synthesis methods have been developed to produce high-yield derivatives, underscoring the compounds' potential in creating corrosion inhibitors (Mahmoud & El-Sewedy, 2018). Additionally, they have been used to synthesize thieno[2,3-b]pyridine derivatives, showcasing their utility in generating complex heterocyclic systems with potential applications in medicinal chemistry (Alinaghizadeh et al., 2015).

Eigenschaften

IUPAC Name |

2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)17-12(9)16/h1-5H,(H3,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPFGSXXUDJFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=S)NC(=C2C#N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354744 | |

| Record name | NSC678060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile | |

CAS RN |

119022-76-3 | |

| Record name | NSC678060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347380.png)

![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347381.png)